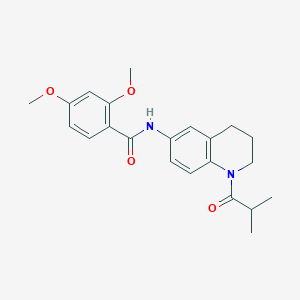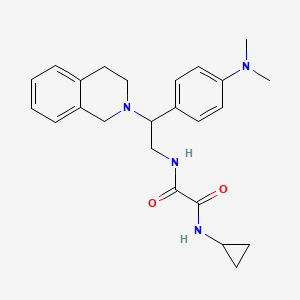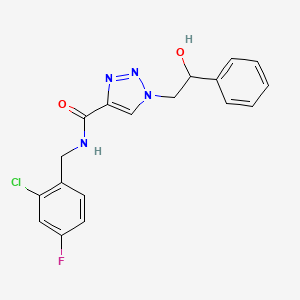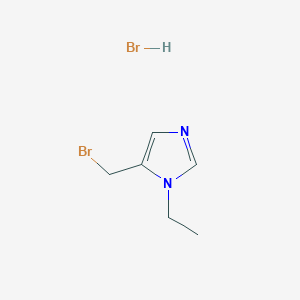![molecular formula C10H11F2N B2377945 [1-(2,4-Difluorophenyl)cyclopropyl]methanamine CAS No. 1340550-61-9](/img/structure/B2377945.png)
[1-(2,4-Difluorophenyl)cyclopropyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(2,4-Difluorophenyl)cyclopropyl]methanamine” is a chemical compound with the molecular formula C10H11F2N . It is a solid substance and has a molecular weight of 183.20 .
Molecular Structure Analysis
The InChI code for “[1-(2,4-Difluorophenyl)cyclopropyl]methanamine” is 1S/C10H11F2N/c11-9-2-1-6(4-10(9)12)8-3-7(8)5-13/h1-2,4,7-8H,3,5,13H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“[1-(2,4-Difluorophenyl)cyclopropyl]methanamine” is a solid substance . It has a molecular weight of 183.20 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Catalysis and Synthesis
- (Karabuğa et al., 2015) discuss the synthesis of quinazoline-based ruthenium(II) complexes using related methanamines, highlighting their effectiveness in hydrogenation reactions.
Antiviral Activity
- (Kolocouris et al., 1994) describe the synthesis of aminoadamantane derivatives, including methanamines, which exhibit significant inhibitory effects against influenza A virus.
Anticancer Activity
- (Mbugua et al., 2020) report on palladium and platinum complexes with Schiff base ligands, including methanamines, showing promising anticancer activity against various human cancer cell lines.
Conformational Analysis
- (Demir et al., 2004) explore the synthesis of 2-(2-arylcyclopropyl)glycines, where methanamines are used as intermediates, contributing to the field of conformational analysis in organic chemistry.
Novel Compound Synthesis
- (Zhai Zhi-we, 2014) details the synthesis and characterization of a novel 1,3-Dithiolane compound involving methanamine as a key intermediate.
Drug Discovery and Pharmacology
- (Sniecikowska et al., 2019) discuss the design of novel methanamine derivatives as serotonin receptor agonists, indicating their potential in antidepressant drug development.
Safety and Hazards
properties
IUPAC Name |
[1-(2,4-difluorophenyl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCAQFQPSMPPLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,4-Difluorophenyl)cyclopropyl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-({3-[3-(methylsulfanyl)phenyl]-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl}methyl)benzonitrile](/img/structure/B2377868.png)

![4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide](/img/structure/B2377872.png)
![(2E)-4-(4-methylphenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2377874.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2377878.png)
![7-chloro-5-oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2377879.png)


![2-[1-(3-Methylimidazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2377883.png)
![3-amino-N-(4-bromo-3-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2377884.png)